molecular formula C64H77N13O6 B121858 Tripitramine CAS No. 152429-64-6

Tripitramine

Cat. No.: B121858
CAS No.: 152429-64-6
M. Wt: 1124.4 g/mol
InChI Key: YUJOQEAGGUIMED-UHFFFAOYSA-N
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Description

Tripitramine is a synthetic organic compound known for its high selectivity and affinity for muscarinic M2 receptors. It is a polymethylene tetraamine that has been extensively studied for its pharmacological properties, particularly in the context of its antimuscarinic effects .

Preparation Methods

The synthesis of tripitramine involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Tripitramine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the structure of this compound, leading to different derivatives.

    Substitution: Substitution reactions involving this compound typically occur at the amino groups, resulting in the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Tripitramine exerts its effects primarily through its high affinity and selectivity for muscarinic M2 receptors. It acts as a competitive antagonist, binding to these receptors and inhibiting their activation by endogenous ligands. This inhibition leads to various physiological effects, including modulation of heart rate and gastrointestinal motility .

Properties

CAS No.

152429-64-6

Molecular Formula

C64H77N13O6

Molecular Weight

1124.4 g/mol

IUPAC Name

11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83)

InChI Key

YUJOQEAGGUIMED-UHFFFAOYSA-N

SMILES

CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9

Canonical SMILES

CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9

152429-64-6

Synonyms

tripitramine

Origin of Product

United States

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